Cas no 1483673-86-4 (5,7-Difluoroquinolin-3-ol)

5,7-Difluoroquinolin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-Quinolinol, 5,7-difluoro-
- SY339283
- AKOS015051338
- MFCD21291433
- E83343
- 1483673-86-4
- 5,7-difluoroquinolin-3-ol
- EN300-625011
- 5,7-Difluoroquinolin-3-ol
-
- インチ: 1S/C9H5F2NO/c10-5-1-8(11)7-3-6(13)4-12-9(7)2-5/h1-4,13H
- InChIKey: INEJYQSSWQTPCO-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(F)C=C(F)C=2)C=C(O)C=1
計算された属性
- せいみつぶんしりょう: 181.03392011g/mol
- どういたいしつりょう: 181.03392011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
5,7-Difluoroquinolin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-625011-1.0g |
5,7-difluoroquinolin-3-ol |
1483673-86-4 | 1g |
$0.0 | 2023-06-07 | ||
1PlusChem | 1P01BJXO-100mg |
5,7-DIFLUOROQUINOLIN-3-OL |
1483673-86-4 | 95% | 100mg |
$203.00 | 2024-06-20 | |
1PlusChem | 1P01BJXO-250mg |
5,7-DIFLUOROQUINOLIN-3-OL |
1483673-86-4 | 95% | 250mg |
$330.00 | 2024-06-20 | |
1PlusChem | 1P01BJXO-1g |
5,7-DIFLUOROQUINOLIN-3-OL |
1483673-86-4 | 95% | 1g |
$909.00 | 2023-12-21 |
5,7-Difluoroquinolin-3-ol 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
5,7-Difluoroquinolin-3-olに関する追加情報
5,7-Difluoroquinolin-3-ol: A Comprehensive Overview
The compound 5,7-Difluoroquinolin-3-ol (CAS No. 1483673-86-4) is a fluorinated quinoline derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring introduces unique electronic and steric properties, making 5,7-Difluoroquinolin-3-ol a promising candidate for various research and development activities.
Recent studies have highlighted the potential of 5,7-Difluoroquinolin-3-ol as a lead compound in the development of novel therapeutic agents. Researchers have explored its anti-inflammatory, antioxidant, and antimicrobial properties, which are attributed to its ability to modulate key cellular pathways and interact with specific protein targets. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 5,7-Difluoroquinolin-3-ol exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis.
The synthesis of 5,7-Difluoroquinolin-3-ol involves a multi-step process that typically includes fluorination reactions and oxidation steps to introduce the hydroxyl group at the 3-position of the quinoline ring. Chemists have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is suitable for both research and industrial applications. The use of advanced catalytic systems and green chemistry principles has further enhanced the efficiency and sustainability of its production.
In terms of structural characterization, 5,7-Difluoroquinolin-3-ol has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided detailed insights into its molecular geometry and intermolecular interactions, which are critical for understanding its pharmacokinetic properties and bioavailability. The compound's solubility in various solvents has also been evaluated, revealing its suitability for formulation into different drug delivery systems.
One of the most exciting developments involving 5,7-Difluoroquinolin-3-ol is its application in targeted drug delivery systems. Researchers have conjugated this compound with nanoparticles and polymer-based carriers to enhance its stability and specificity in delivering therapeutic agents to diseased tissues. This approach has shown promise in preclinical models of cancer and neurodegenerative diseases, where precise targeting is essential for maximizing therapeutic efficacy while minimizing side effects.
Moreover, computational studies using molecular docking and machine learning algorithms have been employed to predict the binding affinity of 5,7-Difluoroquinolin-3-ol to various drug targets. These studies have identified several potential protein interactions that could be exploited for developing novel therapies. For example, simulations suggest that 5,7-Difluoroquinolin-3-ol may inhibit key enzymes involved in metabolic disorders such as diabetes mellitus.
In conclusion, 5,7-Difluoroquinolin-3-ol (CAS No. 1483673-86-) represents a versatile platform for exploring new avenues in drug discovery and chemical synthesis. Its unique chemical properties, coupled with recent advances in synthetic methodologies and computational modeling techniques, position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.
1483673-86-4 (5,7-Difluoroquinolin-3-ol) 関連製品
- 2138343-12-9(Cyclobutane, 1-(chloromethyl)-1-(2,2-difluoropropyl)-3-methyl-)
- 6937-28-6(α-Bromodiethylacetic Acid Ethyl Ester)
- 1396880-62-8(N-(3-cyclopropyl-3-hydroxypropyl)furan-2-carboxamide)
- 1040655-32-0(1-(2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide)
- 704-46-1(2-(Trifluoromethyl)phenylacetylene)
- 2639426-46-1(Ethyl spiro[piperidine-4,6′(7′H)-[4H]pyrazolo[5,1-c][1,4]oxazine]-2′-carboxylate)
- 2229542-36-1(tert-butyl N-{1-(1-hydroxyethyl)cyclopropylmethyl}-N-(propan-2-yl)carbamate)
- 2166787-10-4(2-(2-{4-(2-methylpropyl)amino-1H-pyrazol-1-yl}ethoxy)ethan-1-ol)
- 1807285-79-5(6-Cyano-2-ethyl-3-iodophenylacetic acid)
- 392293-65-1(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methylbenzamide)




